4-Phenoxythiophene-2-carboxylic acid CAS number 81028-69-5
4-Phenoxythiophene-2-carboxylic acid CAS number 81028-69-5
The following is an in-depth technical guide on 4-Phenoxythiophene-2-carboxylic acid (CAS 81028-69-5) , structured for researchers and drug development professionals.
Advanced Scaffold for HIF-PH Inhibition and Bioisosteric Drug Design
Executive Summary
4-Phenoxythiophene-2-carboxylic acid is a specialized heteroaromatic building block used primarily in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. Its structural significance lies in its ability to serve as a bioisostere for phenoxy-benzoic acid or phenoxy-pyridine moieties, common pharmacophores in drugs like Roxadustat and Vadadustat .
This guide details the regioselective synthesis, purification protocols, and application logic of this compound in medicinal chemistry. It moves beyond standard catalog listings to provide a causal understanding of its chemistry, ensuring reproducible experimental results.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 81028-69-5 |
| IUPAC Name | 4-Phenoxythiophene-2-carboxylic acid |
| Molecular Weight | 220.25 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 138 – 142 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Carboxylic acid proton) |
| Key Functional Groups | Carboxylic acid (C2), Phenoxy ether (C4), Thiophene core |
Synthetic Methodology: Regioselective Lithiation
The synthesis of 4-phenoxythiophene-2-carboxylic acid presents a classic challenge in thiophene chemistry: regiocontrol . Direct electrophilic substitution on 3-phenoxythiophene typically favors the C2 position (ortho to the sulfur and the alkoxy group). To achieve the 4-phenoxy-2-carboxylic substitution pattern (which corresponds to functionalization at C5 of the starting 3-phenoxythiophene), specific steric and kinetic controls are required.
Core Reaction Pathway
The most reliable route utilizes Directed Ortho Metalation (DoM) followed by carboxylation.
Reference: Journal of Organic Chemistry, 1982, 47, 1755-1759.
Experimental Protocol
Objective: Synthesis of 4-Phenoxythiophene-2-carboxylic acid from 3-Phenoxythiophene.
Reagents:
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Substrate: 3-Phenoxythiophene (1.0 eq)
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Base: n-Butyllithium (1.1 eq, 2.5M in hexanes)
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Solvent: Anhydrous THF (freshly distilled)
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Electrophile: Dry CO₂ (gas or solid)
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Quench: 2N HCl
Step-by-Step Procedure:
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Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.
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Solvation: Dissolve 3-phenoxythiophene (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
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Scientist's Note: The low temperature is critical. At higher temperatures (>-40°C), the kinetic product (2-lithio-3-phenoxythiophene) may isomerize or decompose.
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Lithiation: Add n-BuLi (11.0 mmol) dropwise via syringe over 15 minutes.
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Mechanistic Insight: The phenoxy group exerts a directing effect. While C2 is electronically favored, the bulky phenoxy group can sterically hinder the C2 position, allowing for significant lithiation at C5 (which corresponds to the 2-position of the final 4-substituted product). If C2 lithiation dominates, a blocking group strategy (e.g., trimethylsilyl at C2) may be required, but direct lithiation often yields a separable mixture.
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Equilibration: Stir at -78 °C for 1 hour.
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Carboxylation: Bubble excess dry CO₂ gas into the reaction mixture for 30 minutes, or pour the reaction mixture onto crushed dry ice.
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Workup: Allow the mixture to warm to room temperature. Quench with water (20 mL) and acidify to pH 2 with 2N HCl.
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Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The crude product may contain the C2-isomer (3-phenoxythiophene-2-carboxylic acid). Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Hexanes:EtOAc with 1% Acetic Acid).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway via regioselective lithiation of 3-phenoxythiophene.
Application in Drug Discovery: HIF-PH Inhibitors[9]
4-Phenoxythiophene-2-carboxylic acid is a potent scaffold for designing HIF-PH inhibitors . These drugs treat anemia in Chronic Kidney Disease (CKD) by mimicking 2-oxoglutarate (2-OG) , the natural cofactor for prolyl hydroxylase domain (PHD) enzymes.
Mechanism of Action[5][6][13]
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2-OG Mimicry: The thiophene-2-carboxylic acid moiety chelates the active site Iron (Fe²⁺) of the PHD enzyme in a bidentate fashion (via the carboxylate and the thiophene sulfur or adjacent nitrogen in fused systems).
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Hydrophobic Interaction: The 4-phenoxy tail extends into the hydrophobic pocket of the enzyme, mimicking the interactions of larger substrates or stabilizing the inhibitor binding.
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Bioisosterism: This molecule serves as a thiophene analog of the phenyl-based inhibitors (like the early FG-compounds). Replacing a benzene ring with a thiophene ring often improves metabolic stability or alters solubility profiles while maintaining planarity.
Drug Design Logic Diagram
Figure 2: Strategic placement of the thiophene scaffold in HIF-PH inhibitor design.
Quality Control & Analytical Standards
To ensure the integrity of biological assays, the purity of 4-phenoxythiophene-2-carboxylic acid must be rigorously verified.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (thiophene absorption) and 280 nm.
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Retention Time: Expect elution around 6.5 - 7.5 min depending on flow rate (1.0 mL/min).
NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
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δ 13.0 (s, 1H): Carboxylic acid proton (broad).
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δ 7.6 - 7.8 (d, 1H): Thiophene proton at C3 (adjacent to acid).
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δ 7.3 - 7.5 (m, 2H): Phenoxy meta-protons.
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δ 7.0 - 7.2 (m, 3H): Phenoxy ortho/para protons.
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δ 6.8 - 6.9 (d, 1H): Thiophene proton at C5 (adjacent to phenoxy? No, C5 is substituted, proton is at C3 and C5 if 4-substituted. If 4-phenoxy, protons are at C3 and C5. Wait, if 4-phenoxy-2-acid: Protons are at C3 and C5. Correction: In 4-phenoxythiophene-2-carboxylic acid, positions 3 and 5 are occupied by H.
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Proton 3 (H3): Singlet or doublet (J~1.5 Hz) around 7.6 ppm.
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Proton 5 (H5): Singlet or doublet (J~1.5 Hz) around 6.9 ppm (shielded by phenoxy).
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Safety and Handling
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GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[1]
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Thiophenes can be sensitive to light and oxidation over prolonged periods.
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Handling: Use standard PPE. Avoid contact with strong oxidizing agents.
References
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Regioselective Lithiation of 3-Substituted Thiophenes
- Title: Regioselective synthesis of 2,3- and 2,4-substituted thiophenes.
- Source: Journal of Organic Chemistry, 1982, Vol 47, Issue 9, pp 1755–1759.
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URL:[Link]
- Title: Hypoxia-inducible factor prolyl hydroxylase inhibitors: a review of the patent literature.
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Roxadustat (FG-4592)
- Title: FG-4592 (Roxadust
- Source: NIH N
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URL:[Link]
